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Compound of Interest

Compound Name:
4-Chloro-2-

(trifluoromethyl)nicotinic acid

Cat. No.: B1465286 Get Quote

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)nicotinic Acid: Properties,

Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-
(trifluoromethyl)nicotinic acid (CAS No. 1018678-39-1), a key heterocyclic building block in

modern chemical synthesis. The unique combination of a pyridine core, a reactive chloro

group, and an electron-withdrawing trifluoromethyl group makes this compound a highly

valuable intermediate in the development of novel pharmaceutical and agrochemical agents.

This document delves into its core physicochemical and spectroscopic properties, discusses its

synthetic pathways and characteristic reactivity, and explores its applications, with a particular

focus on its role in drug discovery. Safety and handling protocols are also provided for

laboratory use. The insights herein are intended to support researchers, medicinal chemists,

and drug development professionals in leveraging this versatile molecule for their research and

development endeavors.

Core Physicochemical Properties
4-Chloro-2-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid. Its

structure is characterized by a chlorine atom at the 4-position and a trifluoromethyl group at the

2-position of the pyridine ring, with a carboxylic acid group at the 3-position. These

substitutions significantly influence the molecule's electronic properties and reactivity.
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The trifluoromethyl (CF3) group, in particular, is a cornerstone of modern medicinal chemistry. It

is often employed as a bioisostere for other groups, like a chlorine atom, due to steric

similarities.[1] Its strong electron-withdrawing nature and high metabolic stability can profoundly

enhance the pharmacokinetic and pharmacodynamic profiles of a parent molecule.[1]

Introducing a CF3 group can increase lipophilicity, improve metabolic stability by blocking

potential sites of oxidation, and alter the acidity (pKa) of nearby functional groups, thereby

improving binding affinity to biological targets.[1][2]

Key identifying and computed physicochemical properties are summarized below.

Property Value Source(s)

CAS Number 1018678-39-1 [3][4][5]

Molecular Formula C₇H₃ClF₃NO₂ [4][6]

Molecular Weight 225.55 g/mol [4]

IUPAC Name

4-chloro-2-

(trifluoromethyl)pyridine-3-

carboxylic acid

[4]

Synonyms
3-Carboxy-4-chloro-2-

(trifluoromethyl)pyridine
[5]

Predicted XLogP3 1.9 [4]

Predicted PSA 50.2 Å² [4]

Note: Experimental data for properties such as melting and boiling points are not consistently

available in the reviewed literature for this specific isomer. Values should be determined

empirically.

Spectroscopic Characterization
Unambiguous identification and structural confirmation of 4-Chloro-2-
(trifluoromethyl)nicotinic acid rely on standard spectroscopic techniques. Researchers

should employ a combination of these methods to ensure the identity and purity of the material.
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Technique Purpose Reference

Nuclear Magnetic Resonance

(NMR)

¹H NMR is used to identify the

aromatic proton on the pyridine

ring. ¹³C NMR confirms the

carbon skeleton, including the

distinct signals for the CF₃

carbon and the carbonyl

carbon. ¹⁹F NMR provides a

characteristic signal for the

trifluoromethyl group.

[7]

Mass Spectrometry (MS)

Provides the exact mass of the

molecule and its isotopic

pattern, which is characteristic

of a chlorine-containing

compound, confirming the

molecular formula.

[7]

Infrared Spectroscopy (IR)

Identifies key functional

groups, such as the broad O-H

stretch of the carboxylic acid,

the C=O stretch of the

carbonyl group, and

characteristic vibrations of the

C-F and C-Cl bonds and the

aromatic ring.

[7]

Synthesis, Reactivity, and Experimental Protocols
The synthesis of substituted nicotinic acids, particularly those bearing a trifluoromethyl group,

often involves multi-step sequences starting from acyclic precursors.

General Synthetic Strategy
While a specific, validated protocol for 4-Chloro-2-(trifluoromethyl)nicotinic acid is not

detailed in the provided search results, a plausible synthetic approach can be inferred from
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patents describing the synthesis of related compounds like 4-(trifluoromethyl)nicotinic acid.[8]

[9] A common strategy involves:

Heterocyclic Ring Formation: Building the pyridine ring through a condensation reaction. For

instance, reacting an activated trifluoromethyl-containing precursor (like ethyl 4,4,4-

trifluoroacetoacetate) with a compound containing an amine and a nitrile (like

cyanoacetamide) can form a dihydroxypyridine scaffold.[8][9]

Chlorination: The hydroxyl groups on the pyridine ring are subsequently converted to chloro

groups, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[8]

This step is crucial for introducing a reactive handle for further modifications.

Functional Group Manipulation: The nitrile group can then be hydrolyzed under acidic or

basic conditions to the desired carboxylic acid.

This generalized pathway highlights the modularity and logic behind constructing such complex

heterocyclic systems.
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Caption: Generalized synthetic pathway for trifluoromethyl-substituted nicotinic acids.
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Chemical Reactivity
The reactivity of 4-Chloro-2-(trifluoromethyl)nicotinic acid is governed by its three primary

functional components:

Carboxylic Acid: This group readily undergoes standard transformations. It can be converted

to esters via Fischer esterification, to amides via coupling reactions (e.g., using EDC/HOBt

or converting to an acyl chloride first), or reduced to an alcohol. This versatility is paramount

for creating libraries of derivatives for structure-activity relationship (SAR) studies.[2]

Pyridine Ring: The pyridine ring is electron-deficient, a property that is significantly amplified

by the potent electron-withdrawing effects of both the trifluoromethyl group at the C2 position

and the chloro group at the C4 position.

C4-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution

(SNAr). The electron-deficient nature of the ring facilitates attack by nucleophiles (e.g.,

amines, thiols, alcohols), allowing for the displacement of the chloride ion. This reaction is a

powerful tool for introducing diverse substituents at the 4-position, further expanding the

chemical space accessible from this intermediate.

Protocol: Amide Coupling (Illustrative Workflow)
This protocol describes a general, self-validating workflow for synthesizing an amide derivative,

a common step in drug discovery programs.

Objective: To couple 4-Chloro-2-(trifluoromethyl)nicotinic acid with a primary amine (R-

NH₂).

Methodology:

Activation of Carboxylic Acid:

Dissolve 1.0 equivalent of 4-Chloro-2-(trifluoromethyl)nicotinic acid in an anhydrous

aprotic solvent (e.g., Dichloromethane or DMF).

Add 1.1 equivalents of a coupling agent (e.g., HBTU or HATU) and 1.5 equivalents of a

non-nucleophilic base (e.g., DIPEA or triethylamine).
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Stir the mixture at room temperature for 15-30 minutes. The formation of the activated

ester can be monitored by TLC or LC-MS.

Amine Addition:

Add 1.0-1.2 equivalents of the desired primary amine (R-NH₂) to the reaction mixture.

Continue stirring at room temperature for 2-16 hours. The reaction progress should be

monitored by TLC or LC-MS until the starting material is consumed.

Work-up and Purification:

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially

with a mild acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purify the crude product using flash column chromatography (silica gel) with an

appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Validation:

Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and Mass

Spectrometry, as detailed in Section 2.

Applications in Research and Development
4-Chloro-2-(trifluoromethyl)nicotinic acid is not typically an end-product but rather a high-

value scaffold for building more complex, biologically active molecules.[2]

Its utility stems from its trifluoromethyl group, which enhances metabolic stability and

lipophilicity, and its strategically placed reactive handles (the carboxylic acid and chloro group)

that allow for systematic chemical modification.[2] This makes it an ideal starting point for

generating compound libraries for screening.

In the pharmaceutical industry, this scaffold is instrumental in creating compounds targeting a

wide range of diseases.[2] In the agrochemical sector, related trifluoromethylnicotinic acid
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intermediates are crucial for developing next-generation insecticides and pesticides,

contributing to more selective and potent crop protection agents.[2][10]

Discovery Workflow
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Caption: Role as a building block in a typical drug discovery workflow.

Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 4-
Chloro-2-(trifluoromethyl)nicotinic acid and its derivatives. Safety data for closely related

compounds provides essential guidance.

Hazard Identification:

Causes skin irritation (H315).[11][12]

Causes serious eye irritation (H319).[11][12]

May cause respiratory irritation (H335).[11][12]

Precautions for Safe Handling:

Handle in a well-ventilated place, preferably within a chemical fume hood.[4]

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.[4][11]

Avoid formation and inhalation of dust and aerosols.[4]

Wash hands thoroughly after handling.

Conditions for Safe Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][13]

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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